molecular formula C17H17N3O4 B6591373 7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione CAS No. 1370250-39-7

7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

Cat. No.: B6591373
CAS No.: 1370250-39-7
M. Wt: 327.33 g/mol
InChI Key: HJTRSKVIYMCKJU-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS: 1985607-70-2) is a key intermediate in synthesizing baloxavir marboxil, a prodrug of the anti-influenza agent baloxavir acid (BXA) . Its molecular formula is C₁₇H₁₇N₃O₄ (MW: 327.33–327.34), featuring a polycyclic structure with fused oxazino-pyrido-triazine rings and a benzyloxy group at position 7 .

This compound serves as a critical building block in pharmaceutical synthesis due to:

  • Protective role: The benzyloxy group shields the hydroxyl group during condensation reactions, preventing undesired side reactions .
  • Synthetic versatility: It participates in Mitsunobu and microwave-assisted reactions to form (±)-baloxavir intermediates .
  • Scalability: Produced at >100 kg scale for industrial use .

Properties

IUPAC Name

11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-13-6-7-20-15(16(13)24-10-12-4-2-1-3-5-12)17(22)19-8-9-23-11-14(19)18-20/h1-7,14,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTRSKVIYMCKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS No. 1985607-70-2) is a synthetic compound primarily recognized as an intermediate in the synthesis of the antiviral drug baloxavir marboxil (Zofluza), which is effective against influenza A and B viruses. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C17H17N3O4
  • Molecular Weight : 327.33 g/mol
  • CAS Registry Number : 1985607-70-2

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of baloxavir marboxil. Baloxavir functions as a selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase complex. This inhibition prevents the virus from replicating within host cells.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have demonstrated that compounds related to baloxavir marboxil possess significant antiviral properties against influenza viruses. The mechanism involves disrupting viral RNA synthesis and inhibiting viral replication.

StudyFindings
In vitro tests showed that baloxavir marboxil effectively inhibited influenza virus replication in human respiratory epithelial cells.
Clinical trials indicated that patients treated with baloxavir experienced reduced symptoms and viral load compared to those receiving standard antiviral therapy.

Cytotoxicity

While exploring the safety profile of this compound:

  • Cytotoxicity Assays : Various studies have evaluated its cytotoxic effects on different cell lines. Results indicate that at therapeutic concentrations used for antiviral activity, the compound exhibits low cytotoxicity.

Case Studies

Several case studies have highlighted the effectiveness of baloxavir marboxil in clinical settings:

  • Case Study 1 : A randomized trial involving patients with uncomplicated influenza demonstrated that those treated with baloxavir had a significantly shorter duration of illness compared to placebo groups.
  • Case Study 2 : In severe influenza cases requiring hospitalization, administration of baloxavir resulted in improved clinical outcomes and reduced hospitalization duration.

Scientific Research Applications

The compound's structure includes a fused oxazino-pyrido-triazine framework, which contributes to its biological activity. The presence of a benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

The compound has been studied for its potential as an antiviral agent. Notably, it is related to Baloxavir marboxil , an antiviral drug approved for the treatment of influenza. Research indicates that derivatives of this compound may exhibit antiviral activity by inhibiting viral replication mechanisms.

Case Study: Antiviral Activity

A study conducted by researchers at [source] demonstrated that compounds structurally similar to 7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione showed significant inhibition of influenza virus replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Synthetic Utility

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for further derivatization to create novel compounds with tailored biological activities.

Synthetic Pathways

Research has outlined several synthetic routes to obtain this compound from simpler precursors. These pathways often involve multi-step reactions including cyclization and functional group transformations.

Biological Studies

The compound's interactions with biological systems have been explored through various assays to understand its pharmacodynamics and pharmacokinetics.

Biological Assays

In vitro studies have evaluated the compound's cytotoxicity and selectivity against different cell lines. Results indicate that it possesses a favorable safety profile compared to other compounds in its class.

Material Science Applications

Beyond pharmacology, the compound's chemical properties make it suitable for applications in material science. Its ability to form stable complexes with metals suggests potential use in catalysis or as a precursor for advanced materials.

Chemical Reactions Analysis

Hydrolysis of the Benzyloxy Group

The benzyloxy (-OCH₂C₆H₅) moiety is susceptible to hydrolysis under acidic or catalytic hydrogenation conditions, forming a hydroxyl group. This reaction is critical in pharmaceutical synthesis, particularly for generating active metabolites or intermediates.

Reaction Conditions Products Application
H₂/Pd-C in ethanol 7-Hydroxy derivativeKey step in Baloxavir Marboxil synthesis
HBr/AcOH (acidic hydrolysis)Deprotected hydroxyl group + benzyl bromideIntermediate purification

This deprotection step is essential for unveiling reactive hydroxyl groups needed for subsequent modifications in antiviral drug development .

Oxidation of Heterocyclic Rings

The tetrahydro-oxazino and pyrido rings may undergo oxidation to form fully aromatic systems. This reactivity is inferred from structural analogs and stability studies.

Oxidizing Agent Proposed Site Outcome
KMnO₄ (acidic)Tetrahydro-oxazino ringFormation of oxazine-dione derivatives
DDQ (dichlorodicyanoquinone)Pyrido ringAromatization to pyridine derivatives

These reactions are theoretical but supported by the compound’s use in synthesizing aromatic intermediates for antiviral agents .

Nucleophilic Substitution at the Triazine Ring

The 1,2,4-triazine ring is electron-deficient, making it reactive toward nucleophiles such as amines or thiols.

Nucleophile Conditions Product
Primary aminesEtOH, reflux Triazine-amine adducts
HydrazineH₂O/EtOH, 60°CTriazine-hydrazine derivatives

These substitutions are pivotal for modifying the compound’s biological activity, as seen in related antiviral triazine derivatives .

Ring-Opening Reactions

The strained oxazino ring may undergo ring-opening under basic or reductive conditions, altering the core structure.

Reagent Site Outcome
LiAlH₄Oxazino ringReduced to secondary amine linkage
NaOH (aqueous)Lactam moietyHydrolyzed to carboxylic acid derivative

Such transformations are hypothesized based on the compound’s structural similarity to lactam-containing drugs .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for its pharmacokinetic profile:

pH Stability Degradation Products
1.2 (acidic)ModerateHydrolyzed hydroxyl derivatives
7.4 (neutral)HighMinimal degradation
9.0 (basic)LowRing-opened byproducts

This stability profile supports its use as an intermediate rather than a final drug form .

Photochemical Reactivity

The conjugated system absorbs UV light, leading to potential photodegradation:

Condition Observation
UV light (254 nm)Cleavage of benzyloxy group
Visible light (450 nm)Isomerization of triazine ring

Photostability studies recommend storage in amber containers to prevent decomposition .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with related antiviral agents:

Analog Key Reaction Outcome
Baloxavir MarboxilEster hydrolysisActive metabolite formation
Compound A (antimicrobial)Triazine substitutionEnhanced solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The compound is compared with derivatives and intermediates in the baloxavir synthesis pathway (Table 1):

Table 1: Structural and Functional Comparison of Analogues
Compound Name CAS No. Molecular Formula Key Substituents Role/Application Yield in Synthesis
7-(Benzyloxy)-3,4,12,12a-tetrahydro-...-dione (Target Compound) 1985607-70-2 C₁₇H₁₇N₃O₄ 7-benzyloxy Intermediate for baloxavir N/A (starting material)
(±)-12aR-12-[(11S)-7,8-difluoro-...-dione (Compound 3) N/A C₂₄H₁₉F₂N₃O₄S 7-benzyloxy, difluoro-thiepin Baloxavir precursor 50% (traditional heating); 78% (microwave)
Baloxavir acid (BXA) 1985605-59-1 C₂₄H₁₉F₂N₃O₄S 7-hydroxy, difluoro-thiepin Active anti-influenza agent N/A
(R)-12-(5H-dibenzo[a,d][7]annulen-5-yl)-7-hydroxy-...-dione (Compound 10a) N/A C₂₃H₁₉N₃O₄ 7-hydroxy, dibenzo-annulenyl Anti-influenza derivative N/A (picomolar potency)
(a) Benzyloxy vs. Hydroxy Groups
  • The benzyloxy group in the target compound enhances solubility in organic solvents and simplifies purification compared to the hydroxyl group in BXA .
  • Removal of the benzyl group (via hydrogenolysis or microwave-assisted cleavage) is required to generate the pharmacologically active 7-hydroxy derivative (BXA) .

Impurity Control

  • Baloxavir Impurity 21 (CAS: 1985607-70-2) is the R-enantiomer of the target compound, requiring chiral resolution to ensure stereochemical purity .
  • Residual benzyl groups in intermediates can hinder downstream reactions, necessitating rigorous HPLC or NMR monitoring .

Industrial Scalability

  • The target compound is produced at >100 kg scale using optimized catalytic processes, underscoring its industrial relevance .

Preparation Methods

Propylphosphonic Anhydride-Mediated Coupling

A foundational approach involves the reaction of (12aR)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f]triazine-6,8-dione with substituted aromatic alcohols under anhydrous conditions. For instance, 6,11-dihydrodibenzo[b,e]thiepin-11-ol reacts with the parent compound in the presence of propylphosphonic anhydride (50% in ethyl acetate) at 100°C for 3 hours. This method achieves a 60.9% yield after normal-phase chromatography purification (SiO₂, 0–10% methanol in dichloromethane). The mechanism likely proceeds via activation of the alcohol’s hydroxyl group, facilitating nucleophilic substitution at the triazine core.

Key Parameters:

  • Temperature : 100°C ensures sufficient activation energy for coupling.

  • Catalyst : Propylphosphonic anhydride enhances electrophilicity at the reaction site.

  • Purification : Chromatography removes unreacted starting materials and byproducts.

Scope of Alcohol Substrates

Patent RU2720305C1 expands this methodology to include alcohols such as diphenylmethanol , bis(4-fluorophenyl)methanol , and (3,4-difluorophenyl)(phenyl)methanol . These variants modify the compound’s pharmacological properties, enabling structure-activity relationship (SAR) studies. For example, coupling with 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol under similar conditions yields a difluorinated analog with enhanced antiviral activity.

Acid-Mediated Deprotection and Functionalization

Trifluoroacetic Acid (TFA)-Catalyzed Deprotection

Following coupling, the benzyloxy group is removed via refluxing with TFA in dichloromethane. A representative procedure involves treating (12aR)-7-(benzyloxy)-12-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f][1,triazine-6,8-dione with 0.5 mL TFA in 3 mL DCM at reflux for 6 hours. Reverse-phase chromatography (C18 SiO₂, 10–100% acetonitrile in water) isolates the deprotected product in 62% yield.

Mechanistic Insight:

TFA protonates the benzyl ether oxygen, destabilizing the bond and facilitating cleavage. This step is crucial for generating the active pharmaceutical ingredient (API) devoid of protecting groups.

Acylation for Prodrug Synthesis

To enhance bioavailability, the deprotected intermediate undergoes acylation. Chloromethyl methylcarbonate reacts with the free hydroxyl group in dimethylacetamide (DMAc) using potassium iodide and potassium carbonate as bases. This step introduces a methyl carbonate moiety, forming a prodrug with improved solubility.

Optimization Strategies for Industrial Scaling

Solvent and Catalyst Selection

Industrial protocols prioritize ethyl acetate and dichloromethane due to their low cost and compatibility with anhydrous conditions. Propylphosphonic anhydride is favored over traditional coupling agents (e.g., DCC) for its moisture tolerance and reduced side reactions.

Chromatography vs. Crystallization

While laboratory-scale syntheses rely on chromatography, manufacturing processes may substitute crystallization for cost efficiency. For example, cooling the reaction mixture in ethyl acetate induces precipitation of the product, achieving >95% purity after recrystallization.

Analytical Characterization

Synthetic batches are validated using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 538.18 for the benzyloxy intermediate).

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 7.35–7.45 (m, 5H, benzyl), 5.12 (s, 2H, OCH₂), and 4.30–4.50 (m, 4H, oxazino protons).

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Scale Feasibility
Propylphosphonic coupling6,11-Dihydrodibenzo[b,e]thiepin-11-ol60.9>99Pilot plant
TFA deprotectionTrifluoroacetic acid6298.5Laboratory
AcylationChloromethyl methylcarbonate7597Industrial

Q & A

How can the synthesis of this compound be optimized for improved yield and purity?

Level : Basic
Methodological Answer :
Optimization involves iterative adjustments to reaction parameters. Key steps include:

  • Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., DMF or THF), and catalyst loading to identify optimal conditions .
  • Monitoring : Use TLC or HPLC to track reaction progress and intermediates, ensuring minimal side-product formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity (>98%) product .

What advanced spectroscopic techniques are recommended for unambiguous structural confirmation?

Level : Basic
Methodological Answer :

  • NMR Analysis : Compare experimental 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in the fused heterocyclic system .
  • HRMS : Validate molecular formula (C17_{17}H17_{17}N3_3O4_4) with high-resolution mass spectrometry (error < 2 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and ether (C-O-C) bands near 1100–1250 cm1^{-1} .

How can computational modeling aid in understanding its reactivity?

Level : Advanced
Methodological Answer :

  • Reaction Path Search : Use quantum chemical methods (e.g., Gaussian or ORCA) to simulate intermediates and transition states in key reactions like benzyloxy group deprotection .
  • Solvent Effects : Apply COSMO-RS models to predict solvation effects on reaction kinetics .
  • Docking Studies : Investigate potential binding interactions if the compound is a precursor to bioactive molecules (e.g., Baloxavir marboxil intermediates) .

How should researchers address discrepancies in reported spectral data?

Level : Advanced
Methodological Answer :

  • Comparative Analysis : Cross-reference experimental NMR/MS data with published analogs (e.g., pyrido-triazine derivatives) to identify systematic errors .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to resolve overlapping signals in complex heterocyclic systems .
  • Collaborative Validation : Share raw spectral data with third-party labs to confirm reproducibility .

What safety protocols are critical during handling?

Level : Basic
Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact, as benzyloxy groups may act as irritants .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EHS guidelines .

What strategies are effective for stereochemical analysis of the (R)-enantiomer?

Level : Advanced
Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to determine enantiomeric excess (ee > 99%) .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for the (R)-configuration .

How can this compound be applied in drug discovery pipelines?

Level : Advanced
Methodological Answer :

  • SAR Studies : Modify the benzyloxy group to evaluate pharmacokinetic effects (e.g., replacing with hexyloxy for lipophilicity) .
  • In Vitro Testing : Screen against viral proteases (e.g., influenza neuraminidase) if linked to Baloxavir marboxil derivatives .
  • Metabolic Stability : Assess oxidative stability in liver microsome assays to identify metabolic hotspots .

What green chemistry approaches can reduce environmental impact during synthesis?

Level : Advanced
Methodological Answer :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
  • Catalysis : Use immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) to minimize metal waste .
  • Microwave Assistance : Reduce reaction time and energy consumption by 40–60% via microwave-assisted heating .

How to design stability studies under varying storage conditions?

Level : Basic
Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • HPLC Monitoring : Track decomposition products (e.g., hydrolysis of the oxazino ring) over 4–12 weeks .
  • Lyophilization : Improve long-term stability by storing as a lyophilized powder under argon .

What methodologies resolve low solubility in aqueous systems?

Level : Advanced
Methodological Answer :

  • Co-Crystallization : Form co-crystals with succinic acid to enhance aqueous solubility .
  • Nanoformulation : Use lipid-based nanoparticles (50–200 nm) to improve bioavailability .
  • pH Adjustment : Protonate basic nitrogen atoms in the triazine ring using citric acid buffer (pH 3–4) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

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